methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a dichlorobenzyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-amino-1H-pyrazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate: Lacks the dichloro substitution on the benzyl ring.
Methyl 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate: Contains only one chlorine atom on the benzyl ring.
Methyl 3-amino-1-(2,6-difluorobenzyl)-1H-pyrazole-4-carboxylate: Substitutes fluorine atoms for chlorine atoms on the benzyl ring.
Uniqueness
Methyl 3-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of two chlorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
methyl 3-amino-1-[(2,6-dichlorophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-19-12(18)8-6-17(16-11(8)15)5-7-9(13)3-2-4-10(7)14/h2-4,6H,5H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGWPORJPFBJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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